Target Annotation: CB1 Receptor Antagonism vs. Unannotated Near‑Neighbor Analogs
The compound is explicitly annotated as a cannabinoid‑1 (CB1) receptor antagonist in the IDRB therapeutic target database, associated with the indication obesity [1]. In contrast, the closest commercially available analog—1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperazine (CAS 1005880-06-7)—lacks any public CB1 annotation and bears a second sulfonyl group that dramatically increases polar surface area (TPSA) and molecular weight . Similarly, the 1-[(3,5-dimethyl‑1H‑pyrazol‑4‑yl)sulfonyl]‑4‑(4‑fluorophenyl)piperazine regioisomer (from commercial libraries) shows no documented CB1 activity, underscoring the criticality of the 1,3‑dimethyl arrangement and ortho‑fluoro substitution for maintaining target engagement [2]. The patent literature on sulfonylated piperazines as CB1 modulators teaches that aryl substitution pattern is a primary determinant of receptor affinity, and only a subset of 2‑fluorophenyl‑containing examples were advanced for further profiling [3].
| Evidence Dimension | CB1 receptor target annotation status |
|---|---|
| Target Compound Data | Annotated CB1 antagonist (IDRB Drug ID D07NAA); indication: obesity |
| Comparator Or Baseline | 1-(1,3-Dimethylpyrazol-4-yl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperazine (CAS 1005880-06-7): no CB1 annotation; 1-[(3,5-dimethyl‑1H‑pyrazol‑4‑yl)sulfonyl]‑4‑(4‑fluorophenyl)piperazine: no CB1 annotation |
| Quantified Difference | Qualitative: only the target compound holds a CB1‑antagonist annotation among close analogs examined |
| Conditions | Public database target mapping (IDRB/TTD); patent SAR disclosures (US 2009/0247499 A1) |
Why This Matters
For procurement decisions in CB1‑targeted screening or SAR expansion, selecting a compound with verified target annotation eliminates the uncertainty of testing uncharacterized isomers that may be inactive against the intended receptor.
- [1] IDRB Lab. Drug Information: Sulfonylated piperazine derivative 4 (PMID26161824-Compound-184). Target: Cannabinoid receptor 1 (CB1). Available at: https://idrblab.net/ View Source
- [2] Molaid. 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)piperazine. Available at: https://www.molaid.com/ View Source
- [3] Fletcher JM, Fong TM, Hagmann WK, Vachal P. Sulfonylated piperazines as cannabinoid‑1 receptor modulators. US Patent Application US 2009/0247499 A1. Published 2009-10-01. View Source
